

2,2',4-Trimethoxybenzophenone CAS number and physical constants

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Compound of Interest

Compound Name: 2,2',4-Trimethoxybenzophenone

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An In-depth Technical Guide to 2,2',4-Trimethoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2',4-Trimethoxybenzophenone is a substituted aromatic ketone belonging to the benzophenone family. Benzophenones are a class of compounds known for their applications as photoinitiators, UV absorbers in sunscreens and plastics, and as intermediates in organic synthesis. The specific substitution pattern of three methoxy groups on the benzophenone core in **2,2',4-Trimethoxybenzophenone** influences its electronic properties, solubility, and reactivity, making it a compound of interest for various research and development applications. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and its analytical characterization.

Chemical Identity

- Chemical Name: **2,2',4-Trimethoxybenzophenone**
- CAS Number: 33077-87-1[1]

Physical Constants

Precise experimental data for all physical constants of **2,2',4-Trimethoxybenzophenone** are not readily available in the public domain. The following table includes available data and estimations based on structurally related compounds.

Physical Constant	Value/Description	Source(s)
Molecular Formula	C ₁₆ H ₁₆ O ₄	[2]
Molar Mass	272.29 g/mol	[2]
Melting Point	54.0 to 59.0 °C	[1]
Boiling Point	Estimated to be > 300 °C at 760 mmHg	Based on related benzophenones
Solubility	Expected to be soluble in common organic solvents like acetone, ethanol, and chloroform, and poorly soluble in water.	[3]
Appearance	White to almost white powder or crystals	[1]

Synthesis of 2,2',4-Trimethoxybenzophenone

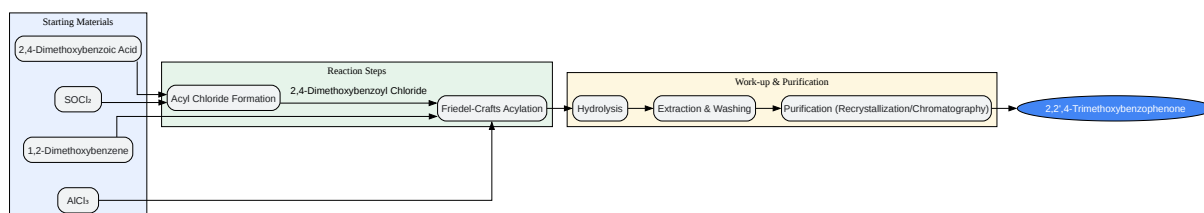
A plausible synthetic route for **2,2',4-Trimethoxybenzophenone** can be adapted from the synthesis of related hydroxylated and methoxylated benzophenones. A common method involves the Friedel-Crafts acylation reaction. In this proposed synthesis, 2,4-dimethoxybenzoyl chloride would be reacted with 1,2-dimethoxybenzene in the presence of a Lewis acid catalyst like aluminum chloride.

Experimental Protocol:

- Preparation of the Acyl Chloride: 2,4-dimethoxybenzoic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride to form 2,4-dimethoxybenzoyl chloride. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or under neat conditions, followed by distillation or removal of excess reagent under reduced pressure.

- Friedel-Crafts Acylation:
 - To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl_3) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane), add 1,2-dimethoxybenzene.
 - Slowly add a solution of 2,4-dimethoxybenzoyl chloride in the same solvent to the reaction mixture.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Work-up and Purification:
 - The reaction mixture is then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
 - The organic layer is separated, and the aqueous layer is extracted with the solvent.
 - The combined organic layers are washed with a saturated solution of sodium bicarbonate and then with brine.
 - The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
 - The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel to yield pure **2,2',4-Trimethoxybenzophenone**.

Synthesis Workflow Diagram:



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Caption: Synthesis of **2,2',4-Trimethoxybenzophenone** via Friedel-Crafts acylation.

Analytical Characterization

The structure of **2,2',4-Trimethoxybenzophenone** can be confirmed using various spectroscopic techniques. While experimental spectra for this specific compound are not readily available, the expected spectral data can be predicted based on the analysis of closely related benzophenone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups. The protons on the substituted benzene rings will appear as doublets and doublets of doublets in the aromatic region (typically δ 6.5-8.0 ppm). The three methoxy groups will each give a singlet at around δ 3.8-4.0 ppm. The integration of these signals should correspond to the number of protons in each environment.

- ^{13}C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (around δ 195 ppm), the aromatic carbons (in the range of δ 100-160 ppm), and the methoxy carbons (around δ 55-60 ppm). The exact chemical shifts will be influenced by the positions of the methoxy substituents on the aromatic rings.

Infrared (IR) Spectroscopy

The IR spectrum of **2,2',4-Trimethoxybenzophenone** is expected to exhibit characteristic absorption bands for its functional groups:

- C=O Stretch: A strong absorption band in the region of $1650\text{-}1670\text{ cm}^{-1}$ is characteristic of the benzophenone carbonyl group.
- C-O Stretch (Aryl Ether): Strong bands are expected in the region of $1200\text{-}1275\text{ cm}^{-1}$ (asymmetric) and $1020\text{-}1075\text{ cm}^{-1}$ (symmetric) corresponding to the aryl-O-CH₃ ether linkages.
- C-H Stretch (Aromatic): Absorption bands above 3000 cm^{-1} are characteristic of the aromatic C-H stretching vibrations.
- C-H Stretch (Aliphatic): Bands in the region of $2850\text{-}3000\text{ cm}^{-1}$ will be present due to the C-H stretching of the methyl groups of the methoxy substituents.
- C=C Stretch (Aromatic): Several bands of variable intensity are expected in the $1450\text{-}1600\text{ cm}^{-1}$ region due to the C=C stretching vibrations within the aromatic rings.

Reactivity and Applications

The reactivity of **2,2',4-Trimethoxybenzophenone** is primarily governed by the carbonyl group and the electron-rich aromatic rings. The carbonyl group can undergo typical ketone reactions such as reduction to a secondary alcohol or reaction with Grignard reagents. The methoxy groups are generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃) to yield the corresponding polyhydroxybenzophenone.

The electron-donating nature of the methoxy groups activates the aromatic rings towards electrophilic substitution. However, the substitution pattern will be directed by the existing methoxy groups.

Potential applications for **2,2',4'-Trimethoxybenzophenone** include:

- UV stabilizer: The benzophenone core is an effective chromophore for absorbing UV radiation, and the methoxy substituents can modulate these properties.
- Photoinitiator: In photopolymerization processes, it can absorb light and initiate polymerization reactions.
- Intermediate in organic synthesis: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Conclusion

2,2',4'-Trimethoxybenzophenone is a valuable compound with potential applications in materials science and organic synthesis. This guide has provided a comprehensive overview of its known and estimated properties, a plausible synthetic route, and its expected analytical characteristics. Further research to experimentally determine its physical constants and to explore its reactivity and applications is warranted.

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